

Comparative Analysis of ^{13}C NMR Spectral Data for **Tert-butyl m-tolylcarbamate**

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Compound of Interest

Compound Name: *Tert-butyl m-tolylcarbamate*

Cat. No.: B172257

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **tert-butyl m-tolylcarbamate** against structurally related carbamate analogs. The objective is to offer a clear, data-driven comparison to aid in the structural elucidation and quality assessment of these compounds, which are of significant interest in medicinal chemistry and drug development.

13C NMR Spectral Data Comparison

The following table summarizes the ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for **tert-butyl m-tolylcarbamate** and a selection of its isomers and analogs. All spectra were recorded in deuterated chloroform (CDCl_3) on a 100 MHz spectrometer.[\[1\]](#)

Carbon Atom	Tert-butyl m-tolylcarbamate (ppm)	Tert-butyl p-tolylcarbamate (ppm)	Tert-butyl phenylcarbamate (ppm)
C=O (Carbamate)	152.80	152.90	152.73
C (Aromatic, C-NH)	138.20	135.71	138.30
C (Aromatic, C-CH ₃)	138.80	-	-
C (Aromatic, CH)	128.70	129.66	123.97
C (Aromatic, CH)	123.80	-	123.01
C (Aromatic, CH)	119.10	118.49	118.49
C (Aromatic, CH)	115.60	-	-
C (Quaternary, t-Butyl)	80.30	80.30	80.49
CH ₃ (t-Butyl)	28.30	28.35	28.33
CH ₃ (Tolyl)	21.40	20.72	-

Experimental Protocol: ¹³C NMR Spectroscopy

A standardized protocol was followed for the acquisition of all ¹³C NMR spectra to ensure data comparability.

1. Sample Preparation:

- Approximately 10-50 mg of the solid carbamate sample was accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

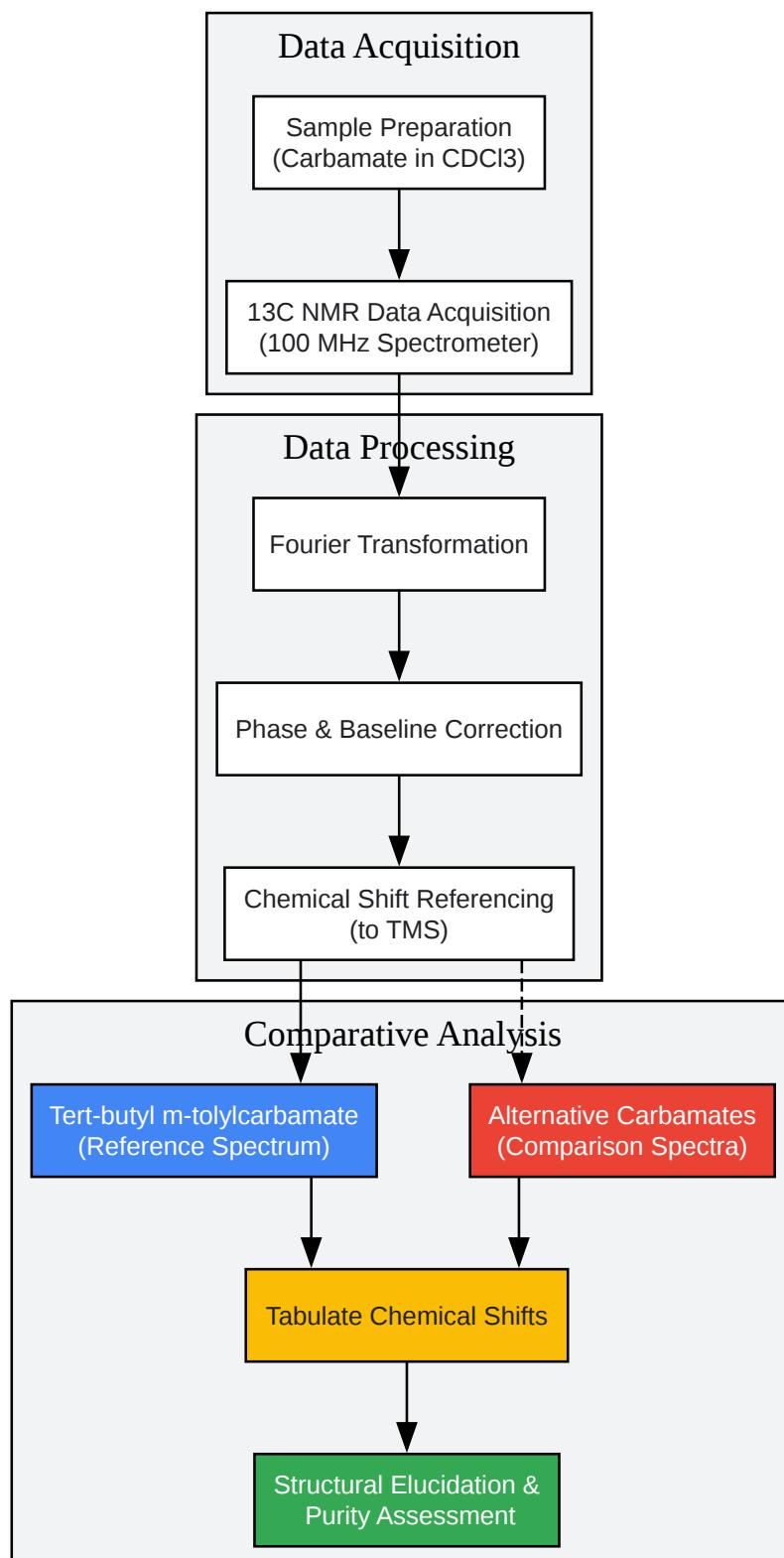
- Spectrometer: A 400 MHz NMR spectrometer was used, operating at a frequency of 100 MHz for ¹³C nuclei.
- Pulse Sequence: A standard proton-decoupled pulse sequence was employed to simplify the spectrum by removing C-H coupling.
- Acquisition Parameters:
 - Spectral Width: 0-220 ppm
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans (ns): A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio, typically ranging from 128 to 1024 scans depending on the sample concentration.
 - Temperature: The probe temperature was maintained at 298 K.

3. Data Processing:

- The acquired Free Induction Decay (FID) was processed using appropriate software (e.g., MestReNova, TopSpin).
- Fourier transformation was applied to the FID to obtain the frequency-domain spectrum.
- Phase correction and baseline correction were performed to ensure accurate peak integration and chemical shift determination.
- The spectrum was referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the ¹³C NMR spectral data.

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References

- 1. benchchem.com [benchchem.com]
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